Lead tin trioxide

Descripción general

Descripción

Lead and tin compounds have been extensively studied due to their diverse applications in materials science, chemistry, and industry. Lead tin trioxide, as a compound, would likely draw interest for its potential use in semiconductors, battery technologies, or catalysts, drawing on the unique properties of both lead and tin.

Synthesis Analysis

The synthesis of tin and lead compounds involves various methods, including chemical reactions with organic and inorganic precursors. For instance, tin(II) hexafluoroisopropoxide complexes and related germanium(II) and lead(II) compounds have been synthesized for use as precursors to oxides or fluorine-doped tin oxide, indicating a route that might be relevant for lead tin trioxide synthesis (Suh & Hoffman, 1996).

Molecular Structure Analysis

The molecular structure of tin and lead compounds can be intricate, often determined using X-ray diffraction among other techniques. Studies on tin(IV) and lead(II) complexes with heterocyclic thiones have revealed diverse coordination geometries, which can offer insights into the structural considerations for lead tin trioxide (Sousa-Pedrares et al., 2003).

Chemical Reactions and Properties

Tin and lead compounds participate in various chemical reactions, influencing their chemical properties significantly. For example, the reactivity and formation of organylphosphonium salts with tin and lead organyl chlorides show unexpected differences, which could be relevant when considering the reactivity of lead tin trioxide (Weber et al., 2004).

Physical Properties Analysis

The physical properties of tin and lead compounds, such as phase behavior, melting points, and solubility, are crucial for their application in various fields. The structure of tin(II) oxyhydroxide, for example, provides a basis for understanding the physical properties of related tin-lead compounds (Abrahams et al., 1996).

Chemical Properties Analysis

The chemical properties, including oxidation states, reactivity with other elements, and stability, are fundamental to the application and handling of lead and tin compounds. Research into tin vs. lead redox chemistry in tin/lead-iodide perovskites offers insights into the modulation of charge trapping and self-doping, which could be relevant for understanding the chemical properties of lead tin trioxide (Meggiolaro et al., 2020).

Aplicaciones Científicas De Investigación

Radiation Shielding with Nanopowder Paints

Research has demonstrated the potential of lead-free nanopowder paints, specifically nano tungsten trioxide and nano tin dioxide, for protection against X and gamma rays. These nanopowders offer an effective alternative to traditional lead-based shields, addressing human lead toxicity concerns, environmental hazards, and issues related to the durability and disposal of lead shields (Movahedi et al., 2014).

Electrochemical Reduction for Carbon Dioxide to Formate

Tin-lead (Sn-Pb) alloys have been studied as new electrocatalysts for the electrochemical reduction of carbon dioxide (CO2) to formate (HCOO–) in aqueous solutions. These alloys show lower charge-transfer resistance and higher reduction current for CO2 to formate than single metal electrodes, presenting a promising approach for carbon capture and utilization (Choi et al., 2016).

Photovoltaic Applications with Tin/Lead Perovskite

The synthesis and characterization of tin(II) fluoride with dimethyl sulfoxide as a complex used as an additive in Sn-Pb perovskite precursors for photovoltaic applications have shown to enhance the efficiency of inverted planar tin/lead perovskite solar cells. This innovation addresses the toxicology concern related to lead content in photovoltaic devices (Ripolles et al., 2018).

Enhancing Flame Retardancy and Mechanical Properties of PVC

A study has introduced hierarchical nanoporous silica doped with tin as a novel multifunctional hybrid material for flexible poly(vinyl chloride) (fPVC), improving both flame retardancy and mechanical properties significantly. This research presents an alternative to traditional flame retardants like antimony trioxide, addressing toxicity and sustainability concerns (Pan et al., 2016).

Direcciones Futuras

Lead, Tin, and Lead/Tin Perovskite Solar Cells are a promising photovoltaic technology . The current focus lies on the commercialization of perovskite solar cell technology and the issues encountered while ensuring and balancing high efficiency, stability, and eco-friendliness in the photovoltaic community . The future directions and the commercial feasibility of perovskite photovoltaic technologies are being explored .

Relevant Papers

A paper titled “Recovery of Pure Lead-Tin Alloy from Recycling Spent Lead-Acid Batteries” presents an innovative method for the fire refining of lead, which enables the retention of tin contained in lead from recycled lead–acid batteries . The proposed method uses aluminium scrap to remove impurities from the lead, virtually leaving all of the tin in it . The results of the conducted experiments indicate the high efficiency of the proposed method, which obtained a pure Pb-Sn alloy . This alloy is an ideal base material for the production of battery grids . This research was carried out on an industrial scale, which confirms the possibility of facile implementation of the method in almost every lead–acid battery recycling plant in the world .

Another paper titled “Mechanism of Tin Oxidation and Stabilization by Lead Substitution in …” discusses the mechanism of tin oxidation and its stabilization by lead substitution .

Propiedades

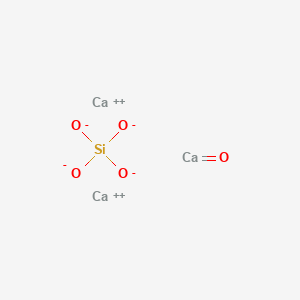

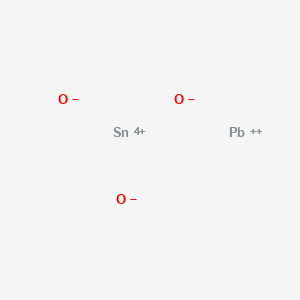

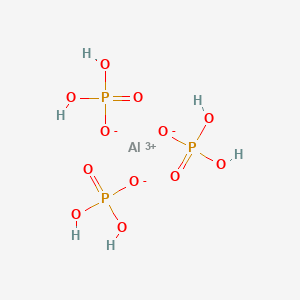

IUPAC Name |

lead(2+);oxygen(2-);tin(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3O.Pb.Sn/q3*-2;+2;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLOKPANHZRKTMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[Sn+4].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O3PbSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201015523 | |

| Record name | Lead tin trioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201015523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lead tin trioxide | |

CAS RN |

12036-31-6 | |

| Record name | Lead tin oxide (PbSnO3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012036316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead tin oxide (PbSnO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lead tin trioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201015523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lead tin trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.664 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![zinc;manganese(2+);N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate](/img/structure/B76751.png)